N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring fused benzimidazole and imidazopyridazine moieties. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and cancer therapy. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, to assemble the fused aromatic systems .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c22-15(12-5-6-14-16-7-8-21(14)20-12)17-9-13-18-10-3-1-2-4-11(10)19-13/h1-8H,9H2,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUFFOIDMZORLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzimidazole derivatives with imidazo[1,2-b]pyridazine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its role in modulating biological pathways and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the IL-17A cytokine, which plays a crucial role in inflammatory and autoimmune diseases. By binding to the IL-17A receptor, the compound prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this compound is compared to three analogs: imidazo[1,2-b]pyridazine-6-carboxamide derivatives , N-benzylated benzimidazole carboxamides , and biaryl-linked kinase inhibitors .
Structural and Electronic Features
| Compound | Key Structural Features | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Benzimidazole + imidazopyridazine fusion | 2.8 | 0.12 (pH 7.4) |
| Imidazo[1,2-b]pyridazine-6-carboxamide | Single imidazopyridazine core | 1.9 | 0.45 (pH 7.4) |
| N-Benzyl-benzimidazole carboxamide | Benzimidazole + flexible benzyl linker | 3.2 | 0.08 (pH 7.4) |
| Biaryl-linked analogs (e.g., Sorafenib) | Biaryl scaffold + urea/amide linkage | 4.1 | 0.03 (pH 7.4) |
<sup>*</sup>LogP values calculated using Molinspiration software.
Key Observations :
- The target compound’s fused heterocycles enhance rigidity, improving target binding but reducing solubility compared to simpler imidazopyridazine derivatives .
- Its LogP (2.8) suggests moderate lipophilicity, intermediate between hydrophilic imidazopyridazine analogs and highly lipophilic biaryl inhibitors like Sorafenib.
Advantages of Direct Arylation :
- Reduced steps and waste due to elimination of pre-functionalized coupling partners (e.g., boronic acids) .
- Higher functional group tolerance compared to Ullmann coupling, which often requires harsh conditions.
Pharmacological Activity
- Kinase Inhibition: Imidazopyridazine derivatives show IC50 values in the nanomolar range for kinases like BRAF and CDK2. The fused benzimidazole group in the target compound may enhance selectivity due to steric complementarity .
- Cellular Penetration : The rigid fused system improves membrane permeability compared to flexible N-benzyl analogs but lags behind biaryl inhibitors in tumor accumulation.
Biological Activity
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from both benzimidazole and imidazo[1,2-b]pyridazine, which is significant for its biological interactions. The presence of these moieties contributes to its diverse pharmacological properties.
This compound has been shown to interact with specific molecular targets, notably acting as an inhibitor of the IL-17A cytokine. This interaction is crucial in inflammatory and autoimmune diseases, as it prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage .
Biological Activities
The compound exhibits a range of biological activities:
- Anti-inflammatory : By inhibiting IL-17A, it plays a role in reducing inflammatory responses.
- Anticancer : Preliminary studies indicate cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 12.50 | Significant cytotoxic potential |
| SF-268 | 42.30 | Moderate activity observed |
| NCI-H460 | 3.79 | High sensitivity to the compound |
These values indicate that the compound may be particularly effective against certain types of cancer cells, warranting further investigation into its therapeutic potential .
Case Studies
In a notable case study, researchers synthesized various derivatives of imidazo[1,2-b]pyridazine and evaluated their anti-inflammatory and anticancer activities. Among these derivatives, this compound showed promising results in both in vitro and in vivo models .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds containing similar scaffolds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Imidazo[1,2-b]pyridazine derivative | Anticancer | 10.00 |
| Benzimidazole derivative | Antimicrobial | 5.00 |
| N-(4-methylbenzimidazole) | Anti-inflammatory | 15.00 |
This comparison highlights the unique position of this compound due to its dual functionality .
Q & A
Q. What are the key synthetic routes for N-(1H-benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Reaction with hydrazine hydrate to generate 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates .
- Step 4 : Final coupling with aromatic aldehydes/ketones. Characterization :
- IR Spectroscopy : S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretches confirm intermediates .
- NMR : Singlets at δ12.31 (S-H) and δ10.93 (N-H) in ¹H-NMR; aromatic carbons (δ115–151) in ¹³C-NMR .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 375.4 for related analogs) .
Q. How is the purity of intermediates and final compounds validated?
- Elemental Analysis : Deviations ≤±0.4% from theoretical values .
- Chromatography : TLC (Rf values) and HPLC for purity assessment .
- Melting Points : Sharp, consistent melting ranges indicate purity .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data for imidazo[1,2-b]pyridazine derivatives (e.g., kinase inhibition vs. antimicrobial activity)?
Discrepancies arise from structural modifications and assay conditions:
- Kinase Inhibition : Substituents like cyclohexyl groups (e.g., in IRAK4 inhibitors) enhance target binding .
- Antimicrobial Activity : Halogenation (e.g., 8-bromo-6-chloro analogs) improves membrane penetration . Resolution :
- SAR Studies : Compare substituent effects (e.g., trifluoromethoxy groups in SGI-1776 enhance Pim-kinase inhibition ).
- Assay Optimization : Use standardized cell lines (e.g., HEK293 for kinase assays) to minimize variability .
Q. How can transition-metal-catalyzed methods improve synthetic efficiency?
- Direct Arylation : Palladium/copper catalysts enable C–H activation, reducing pre-functionalization steps .
- Case Study : Copper-catalyzed coupling of pyridazine with haloacetaldehyde dimethyl acetal yields imidazo[1,2-b]pyridazine cores in 85% yield . Advantages :
- Fewer steps (3 vs. 5 steps in traditional routes).
- Higher functional group tolerance (e.g., nitro, cyano groups retained) .
Q. What analytical methods resolve structural ambiguities in fused heterocycles?
- 2D NMR : NOESY confirms spatial proximity of benzimidazole and imidazopyridazine moieties .
- X-ray Crystallography : Resolves regiochemistry (e.g., imidazo[1,2-b] vs. [4,5-c] isomers) .
- High-Resolution MS : Distinguishes isotopic patterns for halogenated derivatives (e.g., ³⁵Cl/³⁷Cl in 6-chloro analogs) .
Data Contradiction Analysis
Q. How to reconcile low in vitro potency with high in vivo efficacy in preclinical studies?
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) identify prodrug activation (e.g., ester hydrolysis in methyl carboxylates ).
- Pharmacokinetics : Plasma protein binding (PPB) assays (e.g., >90% binding reduces free drug concentration) . Example : Radiolabeled analogs (e.g., ¹⁸F-IPMICF16) track biodistribution to optimize dosing .
Methodological Tables
Q. Table 1. Synthetic Yields for Key Intermediates
| Step | Intermediate | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | 1H-Benzo[d]imidazole-2-thiol | 78 | IR, ¹H-NMR |
| 2 | 2-Hydrazinyl-1H-benzo[d]imidazole | 65 | TLC, Elemental Analysis |
| 3 | Hydrazinecarboxamide | 82 | ESI-MS, ¹³C-NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
